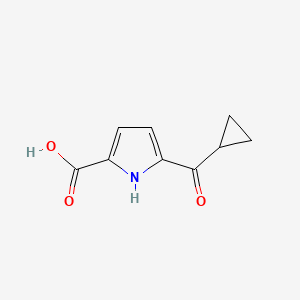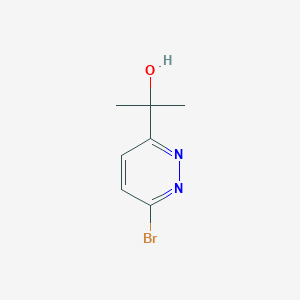![molecular formula C7H5N3O3 B12329805 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitroalkenes with pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under conditions that may include elevated temperatures and the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of enzymes or signaling pathways. The compound’s structure allows it to bind to specific sites on proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydropyrrolo[2,3-b]pyridin-2-one: Similar core structure but lacks the nitro group.
4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: Contains a chloro and nitro group, offering different reactivity and properties.
Uniqueness
3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for redox chemistry, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-1-5-4(2-9-7)6(3-8-5)10(12)13/h1-4,8H |
InChI Key |
PLDDRNKQFZCJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C2C1C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-](/img/structure/B12329742.png)



![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)



